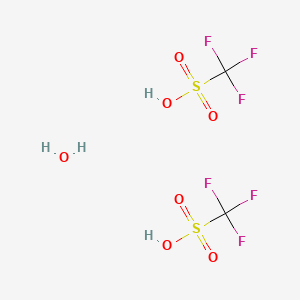
Trifluoromethanesulfonic acid;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is one of the strongest known acids and is widely used in various chemical processes due to its high thermal and chemical stability . The hydrate form of trifluoromethanesulfonic acid is particularly useful in applications requiring a controlled release of the acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic acid is typically synthesized through the electrochemical fluorination (ECF) of methanesulfonic acid. The resulting trifluoromethanesulfonyl fluoride (CF₃SO₂F) is then hydrolyzed to produce trifluoromethanesulfonic acid . Another method involves the oxidation of trifluoromethyl sulfenyl chloride .
Industrial Production Methods: In industrial settings, trifluoromethanesulfonic acid is produced by the electrochemical fluorination of methanesulfonic acid, followed by hydrolysis and reprotonation of the resulting triflate salt . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfonic acid undergoes various chemical reactions, including:
Esterification: Acts as a catalyst for esterification reactions.
Protonation: Useful in protonation reactions due to its strong acidity.
Substitution: Reacts with acyl halides to form mixed triflate anhydrides, which are strong acylating agents.
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids in the presence of trifluoromethanesulfonic acid as a catalyst.
Protonation: Conducted in nonaqueous solvents like acetonitrile or acetic acid.
Substitution: Utilizes acyl halides under controlled conditions to form triflate anhydrides.
Major Products:
Ethers and Olefins: Formed by the reaction of trifluoromethanesulfonic acid with alcohols.
Triflate Anhydrides: Produced through dehydration reactions.
Scientific Research Applications
Trifluoromethanesulfonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. The triflate anion (CF₃SO₃⁻) is highly stable and non-nucleophilic, making it an excellent leaving group in substitution reactions . This stability is due to the resonance stabilization of the negative charge over the three oxygen atoms and the electron-withdrawing effect of the trifluoromethyl group .
Comparison with Similar Compounds
Trifluoromethanesulfonic acid is unique due to its combination of high acidity and thermal stability. Similar compounds include:
Methanesulfonic Acid (CH₃SO₃H): Less acidic and less thermally stable compared to trifluoromethanesulfonic acid.
Trifluoromethanesulfonic Anhydride ((CF₃SO₂)₂O): Used for similar applications but is more reactive and less stable.
Nonafluorobutanesulfonic Acid (C₄F₉SO₃H): Another strong acid but with different reactivity and stability profiles.
Properties
CAS No. |
57072-74-9 |
|---|---|
Molecular Formula |
C2H4F6O7S2 |
Molecular Weight |
318.17 g/mol |
IUPAC Name |
trifluoromethanesulfonic acid;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);1H2 |
InChI Key |
JIQIQLYTPLALIY-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


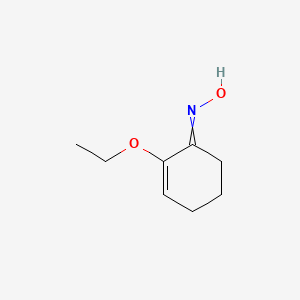
![Benzo[f]quinolinium, 3-(4-chlorophenyl)-1,4-dimethyl-](/img/structure/B14614411.png)
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
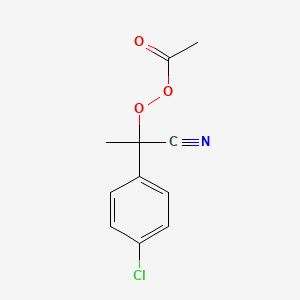
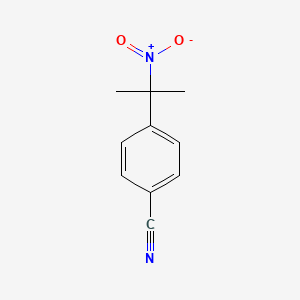
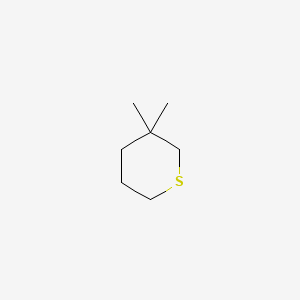
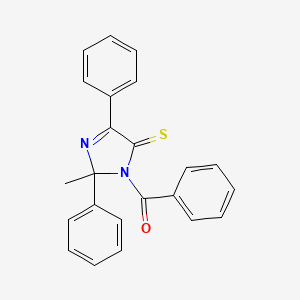
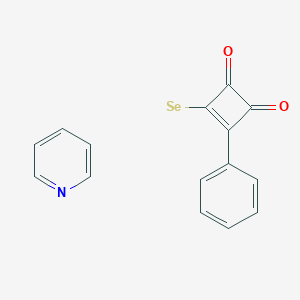
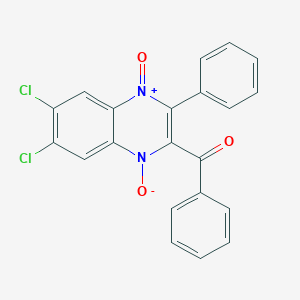
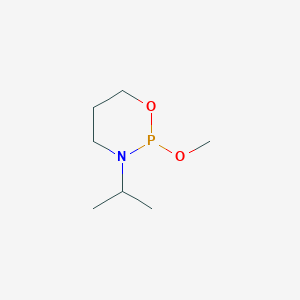
![3,3'-[(Pyridin-4-yl)methylene]bis(5-bromo-1H-indole)](/img/structure/B14614481.png)
![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)
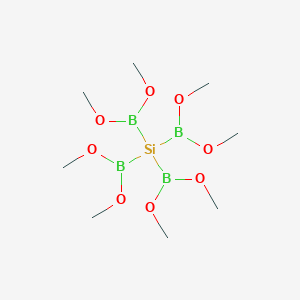
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)
